molecular formula C17H23N5 B6443992 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine CAS No. 2549029-01-6

1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Katalognummer B6443992
CAS-Nummer: 2549029-01-6
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: JHFZDISXYBWBDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine” belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are known to exhibit various biological activities and are used in the design of small molecules against several diseases .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves systematic structural optimization . The process includes the incorporation of a pyrimidine-fused heterocycle at a specific position of the pyrazole .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core. This core structure is critical for its biological activity .

Wissenschaftliche Forschungsanwendungen

Antiradiation Compounds

The compound is related to Pyrrolo [2,3-d]Pyrimidines, which have been studied for their potential as antiradiation compounds .

JAK1 Inhibitor

The compound has been evaluated as a JAK1-selective inhibitor. This application is particularly relevant in the field of medical research, as JAK1 inhibitors can be used in the treatment of various diseases, including cancer .

FLT3 and CDK Inhibition

A series of 1-H-pyrazole-3-carboxamide derivatives, which incorporate a pyrimidine-fused heterocycle at position 4 of the pyrazole, have been designed and synthesized. These derivatives exhibit excellent FLT3 and CDK inhibition .

Antiproliferative Activities

The aforementioned 1-H-pyrazole-3-carboxamide derivatives also exhibit antiproliferative activities, making them potential candidates for cancer treatment .

Antidiabetic Action

Novel pyrrolo [2,3-d]pyrimidine-based analogues have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can be used to treat diabetes .

Cancer Immunotherapy

The compound has been studied for its potential use in cancer immunotherapy. The findings from these studies provide new clues for further optimization and development to generate HPK1 inhibitors with improved efficacy and pharmaceutical properties .

Wirkmechanismus

Target of Action

The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response .

Mode of Action

This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity . This results in the disruption of the JAK-STAT signaling pathway, leading to changes in cellular processes controlled by this pathway .

Biochemical Pathways

The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is responsible for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . The inhibition of JAK1 can therefore affect a wide range of cellular processes.

Pharmacokinetics

The compound has been optimized for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means it has been designed to be well absorbed in the body, distributed to the site of action, metabolized efficiently, and excreted safely . These properties impact the bioavailability of the compound, ensuring it reaches its target in the body .

Result of Action

The result of the compound’s action is the inhibition of JAK1, leading to the disruption of the JAK-STAT signaling pathway . This can lead to changes in cell growth and proliferation, and immune response . In vivo studies in mice and rats have shown that the compound exhibits desired efficacies in CIA and AIA models .

Zukünftige Richtungen

The future directions for this compound could involve further optimization and testing for various biological activities. Given the promising results of related compounds, this compound could potentially be developed into a drug for treating various diseases .

Eigenschaften

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-20-6-5-15-16(20)18-11-19-17(15)22-9-14(10-22)21-7-12-3-2-4-13(12)8-21/h5-6,11-14H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFZDISXYBWBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CC(C3)N4CC5CCCC5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.